molecular formula C19H22N6O2 B2375405 3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-94-7

3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2375405
CAS No.: 898412-94-7
M. Wt: 366.425
InChI Key: QEWCMEXCPKPLJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazino ring fused with a purine ring, and various methyl and benzyl substituents.


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 615.6±65.0 °C at 760 mmHg, and a flash point of 326.1±34.3 °C . It has 10 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 95 Ų and a molar refractivity of 111.7±0.5 cm³ .

Scientific Research Applications

Synthesis and Biological Activities

Syntheses and Antitumor Activity : Novel heterocycles including [1,2,4]triazino-[3,2-f]purines have been synthesized, with some compounds exhibiting activity against P388 leukemia. This research highlights the potential antitumor applications of compounds within this class, though specific activity for the chemical was not directly reported (Ueda et al., 1987).

Molecular Structure and Characterization : The synthesis and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been detailed, providing insights into structural attributes that could influence the chemical and biological properties of related compounds (Hwang et al., 2017).

Properties

IUPAC Name

3,4,7,9-tetramethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-6-8-14(9-7-11)10-24-18-20-16-15(25(18)13(3)12(2)21-24)17(26)23(5)19(27)22(16)4/h6-9,13H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWCMEXCPKPLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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